molecular formula C13H17NO B1345481 4-Ethoxy-4-(4-methylphenyl)butanenitrile CAS No. 83898-14-0

4-Ethoxy-4-(4-methylphenyl)butanenitrile

Cat. No.: B1345481
CAS No.: 83898-14-0
M. Wt: 203.28 g/mol
InChI Key: XNTCRZPEWZRCPA-UHFFFAOYSA-N
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Description

4-Ethoxy-4-(4-methylphenyl)butanenitrile: is an organic compound with the molecular formula C13H17NO It is known for its unique chemical structure, which includes an ethoxy group, a methyl group, and a butyronitrile group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-4-(4-methylphenyl)butanenitrile typically involves the reaction of 4-methylbenzyl cyanide with ethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 4-Ethoxy-4-(4-methylphenyl)butanenitrile can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of this compound can lead to the formation of primary amines or alcohols.

    Substitution: The ethoxy and methyl groups on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic aromatic substitution.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Primary amines, alcohols.

    Substitution: Halogenated derivatives, nitro compounds.

Scientific Research Applications

4-Ethoxy-4-(4-methylphenyl)butanenitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 4-Ethoxy-4-(4-methylphenyl)butanenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

  • gamma-Ethoxy-4-methylbenzylamine
  • gamma-Ethoxy-4-methylbenzaldehyde
  • gamma-Ethoxy-4-methylbenzoic acid

Comparison: 4-Ethoxy-4-(4-methylphenyl)butanenitrile is unique due to the presence of the butyronitrile group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications.

Properties

IUPAC Name

4-ethoxy-4-(4-methylphenyl)butanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-3-15-13(5-4-10-14)12-8-6-11(2)7-9-12/h6-9,13H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNTCRZPEWZRCPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CCC#N)C1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301288575
Record name γ-Ethoxy-4-methylbenzenebutanenitrile
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Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83898-14-0
Record name γ-Ethoxy-4-methylbenzenebutanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83898-14-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name gamma-Ethoxy-4-methylbenzenebutyronitrile
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC62702
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Record name γ-Ethoxy-4-methylbenzenebutanenitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name γ-ethoxy-4-methylbenzenebutyronitrile
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